2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic compound with a complex molecular structure that combines various functional groups, such as triazole, pyrrole, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process often begins with the formation of the triazole core, followed by the introduction of the cyclohexyl and pyrrole groups. The final steps usually involve the attachment of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, pH, and catalysts, play a crucial role in optimizing yields and purities of the desired product.
Industrial Production Methods
In an industrial setting, the large-scale production of this compound would require efficient and cost-effective methods. This might involve the use of continuous flow reactors, where the reactions occur in a controlled environment, thus enhancing the reaction rates and product consistency. The choice of solvents and reagents would be optimized to ensure environmental sustainability and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : This reaction might lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction could result in the cleavage of specific bonds or reduction of functional groups.
Substitution: : The compound might undergo nucleophilic or electrophilic substitutions, particularly at the triazole ring or the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide could be used.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices.
Substitution: : Conditions depend on the nature of the substituents; for example, nucleophilic substitution might use sodium hydride (NaH) in a polar aprotic solvent.
Major Products Formed
Oxidation: : Sulfoxide derivatives.
Reduction: : Reduced amines or alcohols.
Substitution: : Various substituted analogs with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide serves as an intermediate in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology
Biologically, this compound might be explored for its interaction with specific enzymes or proteins, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, its unique structural features make it a candidate for developing new pharmaceuticals, particularly those targeting diseases where triazole and pyrrole derivatives have shown efficacy.
Industry
In industry, it might be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Generally, its action involves:
Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, modifying their activity.
Pathways Involved: : It could influence biochemical pathways related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylthio]acetamide: : A structurally related compound, differing by the absence of the 4-ethoxyphenyl group.
N-(4-Ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Similar, but without the cyclohexyl group.
Uniqueness
The combination of cyclohexyl, pyrrole, and ethoxyphenyl groups in 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide provides unique chemical and physical properties not present in other compounds, such as altered solubility, reactivity, and biological activity.
I trust this provides a comprehensive overview of this compound. Feel free to dive deeper into any section!
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-2-29-19-12-10-18(11-13-19)23-20(28)16-30-22-25-24-21(17-8-4-3-5-9-17)27(22)26-14-6-7-15-26/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGWTSNRXWJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.